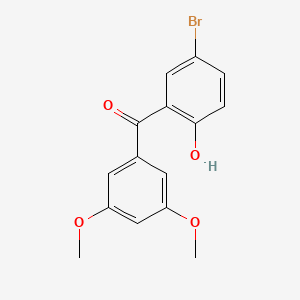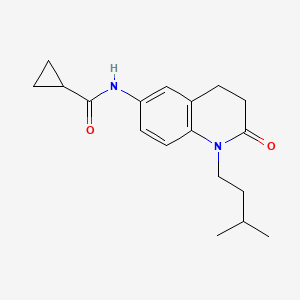
(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone is an organic compound with the molecular formula C15H13BrO4 and a molecular weight of 337.17 g/mol . This compound is characterized by the presence of a bromine atom, hydroxyl group, and two methoxy groups attached to a phenyl ring, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The bromine atom can participate in halogen bonding, enhancing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-hydroxyphenyl)(3,4-dimethoxyphenyl)methanone: Similar structure with a different position of the methoxy groups.
(5-Bromo-2-hydroxyphenyl)(4-methoxyphenyl)methanone: Contains only one methoxy group.
(5-Bromo-2-hydroxyphenyl)(3,5-dihydroxyphenyl)methanone: Hydroxyl groups instead of methoxy groups.
Uniqueness
(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-11-5-9(6-12(8-11)20-2)15(18)13-7-10(16)3-4-14(13)17/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKMUOUOUNWQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=C(C=CC(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2814643.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone](/img/structure/B2814644.png)


![2-(1H-indol-3-yl)-1-[2-(4-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline](/img/structure/B2814650.png)

![N-butyl-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2814652.png)


![3-(4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B2814656.png)

![3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2814660.png)

![2-[(2-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2814663.png)
